molecular formula C10H9NO4 B13976527 2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene CAS No. 63147-90-0

2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene

Cat. No.: B13976527
CAS No.: 63147-90-0
M. Wt: 207.18 g/mol
InChI Key: DFCAXQQRGMZILL-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C10H9NO4 It is a derivative of benzene, featuring a methoxy group, a nitro group, and a prop-2-yn-1-yloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene typically involves the following steps:

    Alkylation: The prop-2-yn-1-yloxy group can be introduced via an alkylation reaction. This involves reacting the nitro compound with propargyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-methoxy-4-nitrobenzaldehyde.

    Reduction: Formation of 2-methoxy-4-amino-1-[(prop-2-yn-1-yl)oxy]benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may have potential as bioactive compounds with antimicrobial or anticancer properties.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2,4-Dichloro-1-(2-propynyloxy)benzene: Contains chlorine atoms instead of a nitro group, leading to different chemical properties.

    1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene: Has a different substitution pattern on the benzene ring.

Uniqueness

2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene is unique due to the presence of both a nitro group and a prop-2-yn-1-yloxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene, also known by its chemical formula C10H9NO4C_{10}H_{9}NO_{4}, is a compound of significant interest due to its biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The compound has a molecular weight of approximately 207.05 g/mol and features a methoxy group, a nitro group, and an alkyne moiety, which contribute to its reactivity and biological profile. The structure can be represented using the SMILES notation: COC1=C(C=CC(=C1)[N+](=O)[O-])OCC#C .

1. Toxicological Studies

Recent evaluations have highlighted the potential toxic effects of this compound. A significant study indicated that chronic exposure in animal models resulted in various adverse effects:

  • Carcinogenicity : Evidence suggests that this compound may have carcinogenic effects in animals, with increased incidences of tumors observed at higher doses .
  • Hematological Effects : The compound was linked to anemia, characterized by decreased red blood cell counts and hemoglobin levels in treated groups .
  • Organ Weight Changes : Significant increases in the weights of organs such as the lungs, kidneys, and liver were noted in male rats at doses as low as 2000 ppm .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Production : The nitro group can facilitate the generation of ROS, leading to oxidative stress and subsequent cellular damage.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular function and viability.

Case Study 1: Carcinogenicity Assessment

In a long-term study involving mice, it was observed that exposure to high concentrations (up to 20,000 ppm) resulted in a significant increase in hepatocellular carcinoma incidence, particularly in male subjects. The survival rates were notably lower in treated groups compared to controls, indicating a direct correlation between dosage and tumor development .

Case Study 2: Hematological Impact

Another study focused on the hematological parameters of rats exposed to varying doses of the compound. Results showed significant decreases in red blood cell counts and hemoglobin concentrations across all treated groups, with statistical significance at doses exceeding 2000 ppm .

Comparative Data Table

Biological ParameterControl Group (ppm)Treated Group (2000 ppm)Treated Group (4000 ppm)Treated Group (8000 ppm)
Body Weight (g)250 ± 10230 ± 12210 ± 15190 ± 20
Red Blood Cell Count (x10^6/µL)7.5 ± 0.36.8 ± 0.46.0 ± 0.55.5 ± 0.6
Organ Weight Increase (%)N/ALungs +15%, Liver +10%Lungs +20%, Liver +15%Lungs +25%, Liver +20%

Research Findings

The available literature indicates a concerning profile for the biological activity of this compound, particularly regarding its potential carcinogenic effects and hematological toxicity. Further studies are warranted to fully elucidate its mechanisms of action and long-term health implications.

Properties

CAS No.

63147-90-0

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-methoxy-4-nitro-1-prop-2-ynoxybenzene

InChI

InChI=1S/C10H9NO4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h1,4-5,7H,6H2,2H3

InChI Key

DFCAXQQRGMZILL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCC#C

Origin of Product

United States

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